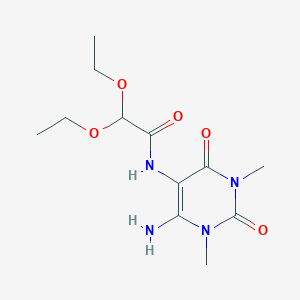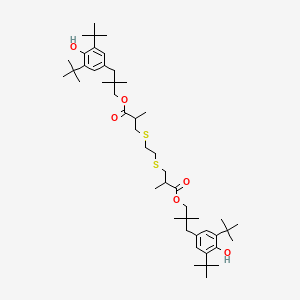
Bis(2,2-dimethyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl) 2,9-dimethyl-4,7-dithiadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as ester, thioether, and phenolic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester typically involves multiple steps. One common approach is the esterification of 3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid] with 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester can undergo various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens (e.g., bromine, chlorine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester is primarily related to its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . Additionally, the thioether groups can interact with various molecular targets, modulating biochemical pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Similar antioxidant properties due to the presence of phenolic groups.
Propanoic acid, 3,3’-[1,2-ethanediylbis(thio)]bis-, 1,1’-dimethyl ester: Similar structural features but lacks the phenolic groups, resulting in different chemical reactivity and applications.
Uniqueness
3,3’-[1,2-Ethanediylbis(thio)]bis[2-methylpropanoic acid]bis[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2,2-dimethylpropyl]ester is unique due to the combination of ester, thioether, and phenolic groups in its structure.
Propriétés
Numéro CAS |
62546-75-2 |
|---|---|
Formule moléculaire |
C48H78O6S2 |
Poids moléculaire |
815.3 g/mol |
Nom IUPAC |
[3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropyl] 3-[2-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropoxy]-2-methyl-3-oxopropyl]sulfanylethylsulfanyl]-2-methylpropanoate |
InChI |
InChI=1S/C48H78O6S2/c1-31(41(51)53-29-47(15,16)25-33-21-35(43(3,4)5)39(49)36(22-33)44(6,7)8)27-55-19-20-56-28-32(2)42(52)54-30-48(17,18)26-34-23-37(45(9,10)11)40(50)38(24-34)46(12,13)14/h21-24,31-32,49-50H,19-20,25-30H2,1-18H3 |
Clé InChI |
ZZZJYMQEUKEZGV-UHFFFAOYSA-N |
SMILES canonique |
CC(CSCCSCC(C)C(=O)OCC(C)(C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)OCC(C)(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


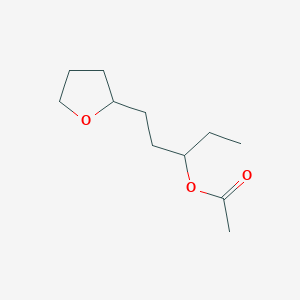
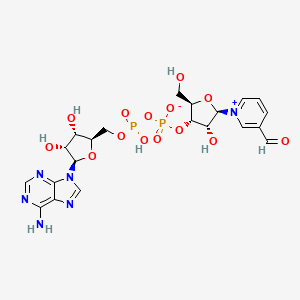
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)


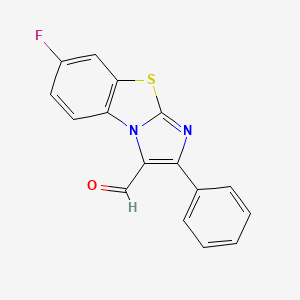
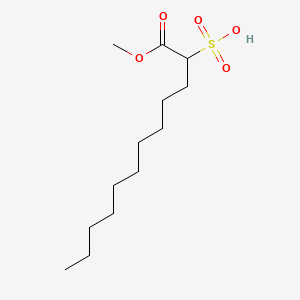

![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
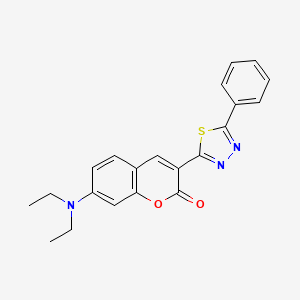
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
